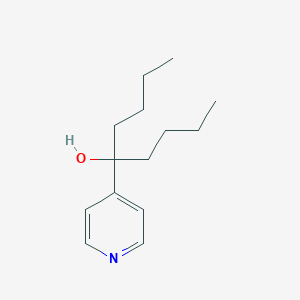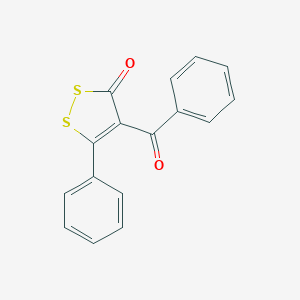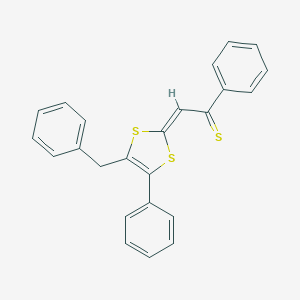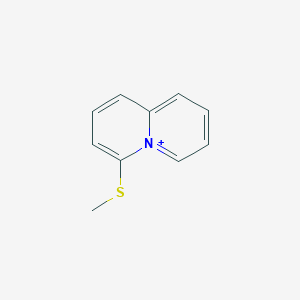
5-Pyridin-4-ylnonan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyridin-4-ylnonan-5-ol, also known as PYN, is a chemical compound that belongs to the family of pyridine derivatives. It is a white crystalline solid with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol. PYN has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 5-Pyridin-4-ylnonan-5-ol is not fully understood. However, it has been proposed that 5-Pyridin-4-ylnonan-5-ol exerts its biological activity by interacting with specific target molecules in cells. For example, 5-Pyridin-4-ylnonan-5-ol has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Pyridin-4-ylnonan-5-ol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-Pyridin-4-ylnonan-5-ol has also been found to inhibit the growth of bacterial and fungal cells, which suggests that it may be useful as an antimicrobial agent. Additionally, 5-Pyridin-4-ylnonan-5-ol has been shown to have antioxidant activity, which may be beneficial for preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Pyridin-4-ylnonan-5-ol in laboratory experiments is its relatively simple synthesis method. Additionally, 5-Pyridin-4-ylnonan-5-ol has been found to exhibit biological activity at relatively low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of using 5-Pyridin-4-ylnonan-5-ol is its low solubility in water, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 5-Pyridin-4-ylnonan-5-ol. One potential area of investigation is the development of 5-Pyridin-4-ylnonan-5-ol-based materials with unique properties, such as catalytic activity or optical properties. Another area of interest is the development of 5-Pyridin-4-ylnonan-5-ol-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-Pyridin-4-ylnonan-5-ol and to identify its target molecules in cells.
Métodos De Síntesis
The synthesis of 5-Pyridin-4-ylnonan-5-ol can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-bromopyridine with 5-bromopentan-1-ol in the presence of a palladium catalyst and a base. This reaction leads to the formation of 5-pyridin-4-ylnonan-5-ol as a major product. The purity of the compound can be further improved through recrystallization or chromatographic purification.
Aplicaciones Científicas De Investigación
5-Pyridin-4-ylnonan-5-ol has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 5-Pyridin-4-ylnonan-5-ol has also been investigated for its antibacterial and antifungal properties. Furthermore, 5-Pyridin-4-ylnonan-5-ol has been explored as a potential ligand for metal ions, which can be used in the design of new materials with unique properties.
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
5-pyridin-4-ylnonan-5-ol |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-14(16,10-6-4-2)13-7-11-15-12-8-13/h7-8,11-12,16H,3-6,9-10H2,1-2H3 |
Clave InChI |
LNQXYCAICAIGHG-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
SMILES canónico |
CCCCC(CCCC)(C1=CC=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)

![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)


![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)
